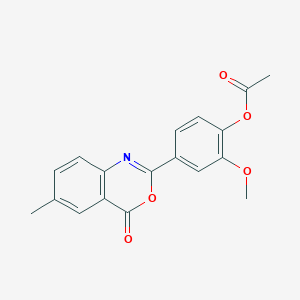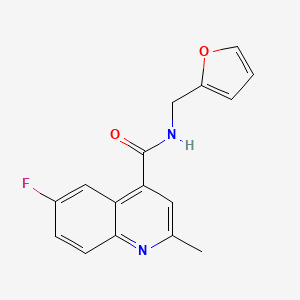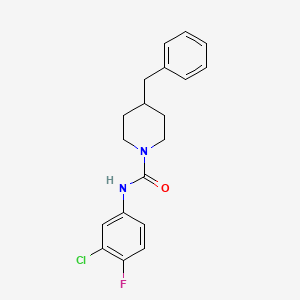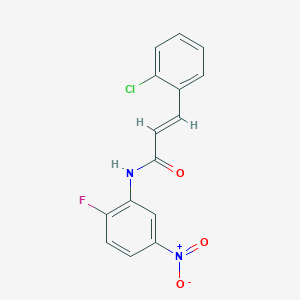![molecular formula C17H18N2O3 B5730597 N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as NAPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent anti-inflammatory and analgesic effects.
Aplicaciones Científicas De Investigación
NAPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Additionally, NAPA has been found to exhibit antipyretic effects, making it a potential treatment for fever.
Mecanismo De Acción
The mechanism of action of NAPA involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, NAPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
NAPA has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models and clinical trials. Additionally, it has been found to exhibit antipyretic effects, making it a potential treatment for fever. However, NAPA has also been found to exhibit some adverse effects, such as gastrointestinal irritation and bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAPA has several advantages for lab experiments, including its well-established synthesis method and potent anti-inflammatory and analgesic effects. However, its adverse effects, such as gastrointestinal irritation and bleeding, must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the research of NAPA. One potential direction is the development of more selective COX-2 inhibitors with fewer adverse effects. Additionally, the potential use of NAPA in the treatment of other inflammatory conditions, such as inflammatory bowel disease, should be explored. Furthermore, the potential use of NAPA in combination with other drugs for the treatment of pain and inflammation should be investigated.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, or NAPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It exhibits potent anti-inflammatory and analgesic effects and has been found to be a promising candidate for the treatment of various inflammatory conditions. While it has some adverse effects, its potential benefits make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of NAPA involves the reaction of 2-(3-methylphenoxy)acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with 2-aminobenzophenone to obtain NAPA. The synthesis of NAPA has been well-established and is commonly used in the pharmaceutical industry.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-14(10-12)22-11-17(21)19-16-9-4-3-8-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGBJDPKOJAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)


![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)

![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)

